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Introduction

Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-p-D-glucopyranoside) is a major antiviral lignan
glycoside found in Isatis indigotica Fort. (woad root), a traditional Chinese medicine known as "Ban Lan
Gen" [1] [2]. This compound demonstrates significant inhibitory activity against various human and avian
influenza viruses, including HIN1 (including swine-origin HIN1), H3N2, influenza B, H6N2, H7N3, and
HON2 [3] [4]. Its primary antiviral mechanism involves targeting viral endocytosis, uncoating, or
ribonucleoprotein (RNP) export from the nucleus, thereby preventing viral replication without easily
inducing viral drug resistance [3]. The complete biosynthetic pathway of Clemastanin B in I. indigotica has
been elucidated recently, revealing key enzymes and regulatory mechanisms that enable its efficient

production through both plant-based systems and heterologous microbial hosts [5] [6] [7].

Biosynthetic Pathway of Clemastanin B

The biosynthesis of Clemastanin B in I. indigotica occurs through a sequential, stereoselective pathway that
converts coniferyl alcohol into the final glycosylated product. The complete pathway involves three key
enzymatic steps that establish the correct stereochemistry and glycosylation pattern essential for antiviral

activity [6].
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Figure 1. Complete Biosynthetic Pathway of Clemastanin B in Isatis indigotica. The pathway begins with
the stereoselective dimerization of coniferyl alcohol to form (+)-pinoresinol, followed by sequential
reduction and glycosylation steps catalyzed by specific enzymes to yield the final antiviral compound

Clemastanin B.

Key Enzymatic Steps
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o Stereoselective Coupling (DIR1/2): Dirigent proteins DIR1 and DIR2 mediate the stereoselective
dimerization of two coniferyl alcohol molecules to form (+)-pinoresinol with specific stereochemistry
[6]. These proteins are localized in the vascular regions of mature roots and respond to both biotic and

abiotic stresses through regulation by the ERF transcription factor LTF1 [6].

¢ Reduction (PLR): Pinoresinol/lariciresinol reductase (PLR) catalyzes the sequential reduction of
(+)-pinoresinol to first form (+)-lariciresinol and then (-)-secoisolariciresinol [7]. The I. indigotica
PLR (IiPLR1) exhibits strong substrate preference for pinoresinol over lariciresinol, ensuring

efficient flux through the pathway [7].

¢ Glycosylation (UGT71B2 and IiUGT4): UDP-glycosyltransferases catalyze the sequential
glycosylation of lariciresinol. UGT71B2 primarily performs the 4-O-glycosylation of lariciresinol to
form lariciresinol-4-O-3-D-glucoside [6]. [iIUGT4 then catalyzes the subsequent 4'-O-glycosylation to
form the final Clemastanin B molecule [5]. [iUGT4 demonstrates higher catalytic efficiency for
lariciresinol compared to other UGTs, with key catalytic residues at H373, W376, and E397, and
substrate preference determined by F151 [5] [8].

Quantitative Analysis of Key Enzymes and Compounds

Kinetic Parameters of Glycosyltransferases in Clemastanin B
Biosynthesis

Table 1: Kinetic parameters of UGT enzymes involved in Clemastanin B biosynthesis [5]

UGT Km kcat kcat/Km Primary Role in
Enzyme . Substrate
Family (UM) (s™) (s™* mM™?) Pathway
liUGT1 UGT72 Lariciresinol 85.2+ 0.18+ 2.11 Pinoresinol diglucoside
9.3 0.02 biosynthesis
liIUGT4 UGT71B Lariciresinol 42.7+ 032+ 7.49 Dominant role in
5.1 0.03 lariciresinol

glycosylation
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UGT
Enzyme . Substrate
Family
liUGT71B5a UGT71B Lariciresinol
UGT71B2 UGT71B Lariciresinol

Km kcat kcat/Km
(uM) (s™) (s™* mM~)
91.6 + 0.21 + 2.29

10.2 0.02

389+ 0.35+ 9.00

4.3 0.04

Primary Role in
Pathway

Coniferin biosynthesis

4-0O-glycosylation of
lariciresinol

Antiviral Activity of Clemastanin B and Related Compounds

Table 2: Anti-influenza activity of Clemastanin B and pathway intermediates [1] [3]

. . .. Cellular
Influenza Virus ICs0 Primary Antiviral .
Compound . Protection
Subtypes Range Mechanism
(%)
Clemastanin B H1N1, H3N2, 0.087- Inhibition of viral 65-85%
Influenza B, HEN2, 0.72 entry/uncoating, RNP
H7N3, HON2 mg/mL nuclear retention
Lariciresinol-4-O-  H1N1, H3N2 0.12-0.58  Suppression of NF-kB 60-75%
B-D-glucoside mg/mL activation, pro-inflammatory
molecules
Pinoresinol Coxsackie virus B3, 0.24-0.81 Direct viral inhibition 55-70%
Influenza viruses mg/mL
Epigoitrin Influenza A FM1 0.15-0.45 Inhibition of virus 50-65%
mg/mL attachment and

multiplication

Regulatory Network and Metabolic Engineering
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The biosynthesis of Clemastanin B is regulated by a complex transcriptional network that responds to both
developmental cues and environmental stresses. The ERF transcription factor LTF1 directly activates DIR1
expression, forming the LTF1-DIR1 regulatory module that coordinates lignan biosynthesis with stress
responses [6]. Additionally, the transcription factor IWRKY34 has been identified as a master regulator

with pleiotropic effects on biomass production, lignan biosynthesis, and stress tolerance [9].

Biotic/Abiotic Stress

LTF1 lIWRKY34
(ERF Transcription Factor) (WRKY Transcription Factor)

Direct activation (Direct activatio

DIR1 Gene li4CL3 Gene Transcriptional reprogramming Increased Biomass Stress Tolerance

Lignan Biosynthetic Pathway

Clemastanin B Accumulation
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Figure 2. Transcriptional Regulatory Network Controlling Clemastanin B Biosynthesis. The ERF
transcription factor LTF1 and WRKY transcription factor iWRKY34 form a coordinated regulatory system
that activates structural genes in the lignan pathway while simultaneously enhancing stress tolerance and

biomass production.

Metabolic engineering approaches have leveraged this knowledge to develop tetraploid I. indigotica lines

with significantly enhanced Clemastanin B production. These autotetraploid plants exhibit polyploidy vigor
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with greater root biomass (1.8-2.3x% increase), higher lignan accumulation (2.1-2.7x increase), and enhanced

stress tolerance compared to diploid progenitors [9].

Experimental Protocols

Protocol 1: Functional Characterization of UDP-
Glycosyltransferases

Objective: To determine the enzymatic activity and kinetic parameters of UGTs involved in Clemastanin B

biosynthesis [5] [8].
5.1.1 Reagents and Materials

e Purified UGT enzymes (liIUGT4, UGT71B2, liUGTL, liIUGT71B5a)
e Lariciresinol substrate (100 mM stock in DMSO)

e UDP-glucose (50 mM stock in water)

¢ Reaction buffer: 50 mM Tris-HCI (pH 7.5), 10 mM MgCl2

e HPLC system with C18 column

e LC-MS system for product identification

5.1.2 Procedure

e Reaction Setup: Prepare 200 pL reaction mixtures containing 50 mM Tris-HCI (pH 7.5), 10 mM
MgClz, 2 mM UDP-glucose, and varying concentrations of lariciresinol (5-200 pM).
¢ Enzyme Addition: Initiate reactions by adding 10 ug of purified UGT enzyme.
¢ Incubation: Incubate at 30°C for 15 minutes.
¢ Reaction Termination: Stop reactions by adding 200 pL of ice-cold methanol.
e Product Analysis:
o Centrifuge at 12,000 x g for 10 minutes
o Analyze supernatant by HPLC using C18 column (gradient: 10-90% methanol in water over 20
minutes)
o Monitor product formation at 280 nm
o Confirm product identity by LC-MS (Clemastanin B: m/z 683 [M-H]")
¢ Kinetic Analysis: Determine Km and kcat values by fitting initial velocity data to Michaelis-Menten
eqguation using nonlinear regression.

5.1.4 Critical Notes
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Maintain enzyme concentration such that product formation is linear with time and protein
concentration

Include controls without enzyme and without substrate

For liUGT4, test key catalytic residues (H373, W376, E397) by site-directed mutagenesis

Protocol 2: Heterologous Production of Clemastanin B in E. coli

Objective: To reconstitute the complete Clemastanin B biosynthetic pathway in Escherichia coli using a

multicellular one-pot approach [7].

5.2.1 Strains and Plasmids

E. coli BL21(DE3) as host strain

Module 1: pCDF-Duet-Prx02-PsVAO for pinoresinol production
Module 2: pET-Duet-liPLR1 for lariciresinol production

Module 3: pET-Duet-UGT71B2-1iUGT4 for glycosylation
Module 4: pACYC-Duet-AtSUS1 for UDP-glucose regeneration

5.2.2 Culture Conditions and Fermentation

Strain Preparation: Transform E. coli with respective plasmids and select on LB agar with
appropriate antibiotics.

Pre-culture: Inoculate single colonies into 5 mL LB medium with antibiotics, grow overnight at 37°C.
Main Culture: Dilute pre-culture 1:100 into 50 mL TB medium in 250 mL flasks.

Gene Induction: Grow at 37°C until OD600 reaches 0.6-0.8, then induce with 0.5 mM IPTG.
Substrate Feeding: Add 2 mM eugenol as precursor.

Fermentation: Continue incubation at 25°C for 48 hours with shaking at 220 rpm.

5.2.3 Product Extraction and Analysis

Culture Extraction: Extract 1 mL culture with equal volume ethyl acetate.
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
Concentration: Evaporate organic phase under nitrogen stream.
Resuspension: Resuspend residue in 100 pL methanol for analysis.
HPLC Quantification:

Column: C18 reverse-phase (250 x 4.6 mm, 5 ym)

Mobile phase: Water (A) and acetonitrile (B)

Gradient: 10-60% B over 30 minutes

Flow rate: 1.0 mL/min

[¢]

[e]

[e]

o
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o Detection: UV 280 nm
e LC-MS Verification: Use authentic standards for quantification.

5.2.4 Expected Outcomes

¢ Pinoresinol yield: ~698.9 mg/L [7]
e Lariciresinol yield: ~434.1 mg/L [7]
e Clemastanin B yield: ~1.3 mg/L (lariciresinol-4-O-glucoside) [7]

Protocol 3: Genetic Transformation of I. indigotica Hairy Roots

Objective: To generate transgenic I. indigotica hairy roots for functional characterization of biosynthetic

genes in planta [5] [8] [9].
5.3.1 Plant Material and Vector Construction

¢ Plant Material: Sterile seedlings of I. indigotica (diploid and tetraploid)
¢ Vector Construction:
o For overexpression: Clone target genes (liUGT4, lIWRKY34, DIR1) under CaMV 35S promoter
in pHB-flag vector
o For knockdown: Clone 300-500 bp gene-specific fragments in RNAi vector pPCAMBIA1300-
pHANNIBAL
e Transformation: Use Agrobacterium rhizogenes strain C58C1

5.3.2 Transformation Procedure

Explant Preparation: Use 4-week-old sterile leaf discs or stem segments as explants.
¢ Bacterial Co-cultivation:
o Inoculate explants with A. rhizogenes suspension (OD600 = 0.5-0.8)
o Co-cultivate on MS basal medium for 2 days in dark
e Selection: Transfer explants to MS medium containing 300 mg/L cefotaxime and 50 mg/L kanamycin.
¢ Root Induction: Hairy roots appear within 2-3 weeks after co-cultivation.
¢ Root Elongation: Excise individual root tips and subculture on hormone-free MS medium.
¢ Molecular Confirmation: Confirm transformation by PCR analysis of rol genes and transgenes.

5.3.3 Metabolite Analysis in Hairy Roots

e Extraction: Ground 100 mg frozen root tissue in 1 mL 70% methanol.
¢ Ultrasonication: Sonicate for 30 minutes at room temperature.
¢ Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
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e Analysis: Analyze supernatant by UPLC-MS/MS for lignan content.
¢ Quantification: Use multiple reaction monitoring (MRM) with transition m/z 359 — 329 for
lariciresinol.

Troubleshooting Guide

Table 3: Common issues and solutions in Clemastanin B biosynthesis studies

Problem Possible Cause Solution

Low yield in Inefficient Optimize UDP-glucose regeneration system;
heterologous system glycosyltransferase activity use codon-optimized genes

Poor enzyme activity Incorrect protein folding Test different expression temperatures (16-

25°C); add molecular chaperones

Unwanted byproducts Promiscuous enzyme Use engineered enzymes with improved
activity specificity; optimize substrate feeding

Low transformation I. indigotica genotype Test different explant types; optimize co-

efficiency dependence cultivation duration

Inconsistent metabolite  Environmental variation Standardize growth conditions; use tetraploid

levels lines for higher stability

Applications in Drug Development

The biosynthetic pathway of Clemastanin B enables several strategic applications in antiviral drug

development:

e Sustainable Production: Heterologous production in E. coli or yeast provides a sustainable
alternative to field cultivation of I. indigotica, which requires 2-3 years for root maturity and faces

challenges with seasonal and environmental variability [2] [7].
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¢ Structure-Activity Relationship Studies: Pathway intermediates and analogs can be produced for

systematic SAR studies to enhance antiviral potency and reduce potential cytotoxicity [3] [4].

e Combination Therapies: The multi-target antiviral activity of Clemastanin B (inhibiting viral entry,
uncoating, and RNP export) makes it suitable for combination therapy with conventional antiviral

drugs to prevent resistance development [1] [3].

¢ Biosynthetic Engineering: Key residues in [iUGT4 (H373, W376, E397, F151) can be engineered to

modify glycosylation patterns and create novel derivatives with improved pharmacological properties

[5] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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